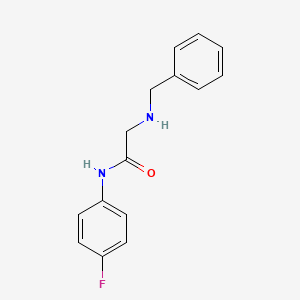

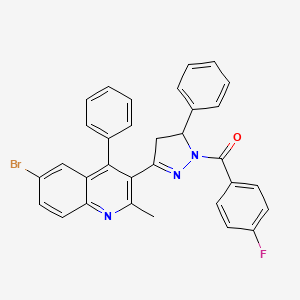

![molecular formula C11H13NO3S2 B2959255 N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)甲磺酰胺 CAS No. 2034438-55-4](/img/structure/B2959255.png)

N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophene derivatives are a class of organic compounds that contain a benzo[b]thiophene moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring . These compounds have been the subject of extensive research due to their wide range of biological activities and their potential use in the development of new pharmaceuticals .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . For example, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed, yielding a series of 2-substituted benzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy . Crystallographic data can also provide valuable information about the molecular structure .Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be influenced by the nature of the substituents on the benzo[b]thiophene moiety. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound’s reactivity, stability, and other properties .科学研究应用

合成与反应性

对砜衍生物(包括甲磺酰胺化合物)的合成与反应性的研究,为理解和利用 N-(2-(苯并[b]噻吩-3-基)-2-羟乙基)甲磺酰胺在科学应用中的作用提供了基础知识。对烷基苯基砜和 N,N-二甲基甲磺酰胺合成的研究表明,它们能快速转化为其二锂盐,突出了砜衍生物的反应性和它们在形成各种有机金属物种方面的潜力 (Bongini, Savoia, & Umani-Ronchi, 1976)。此外,有效使用 1H-苯并三唑-1-基甲磺酸盐作为区域选择性 N-甲磺酰化试剂,证明了该化合物在区分分子内氨基的能力,提供了一种选择性功能化的方法 (Kim, Sung, Choi, & Kim, 1999)。

分子结构分析

对 N-(3,4-二甲基苯基)甲磺酰胺的研究(一种与主题化合物在结构上相关的化合物)揭示了其分子构象和与受体分子潜在相互作用的见解。观察到的反构象以及 N—H 键和甲磺酰基的特定取向,为理解此类化合物如何与生物靶标相互作用提供了依据 (Gowda, Foro, & Fuess, 2007)。

在杂环化合物合成中的应用

使用甲磺酸从羧酸中一步合成 2-取代苯并恶唑的研究,突出了该化合物作为有效催化剂的作用。这种合成方法适用于各种取代基,证明了甲磺酸衍生物在促进杂环化合物形成方面的多功能性 (Kumar, Rudrawar, & Chakraborti, 2008)。

光物理性质

涉及甲磺酰胺的荧光化合物的合成和研究,揭示了它们在需要激发态分子内质子转移荧光的应用中的潜力。这些化合物显示出显着的荧光量子产率和发射峰,表明它们在用于检测电离辐射的介质中很有用 (Kauffman & Bajwa, 1993)。

催化应用

甲磺酸已被用于 O-亚苄基缩醛的还原开环中,在无溶剂条件下显示出作为催化剂的效率。这突出了甲磺酸衍生物在有机合成中的更广泛应用性,提供了环保且高效的方法 (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007)。

作用机制

安全和危害

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S2/c1-17(14,15)12-6-10(13)9-7-16-11-5-3-2-4-8(9)11/h2-5,7,10,12-13H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGWUGPTUUNDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

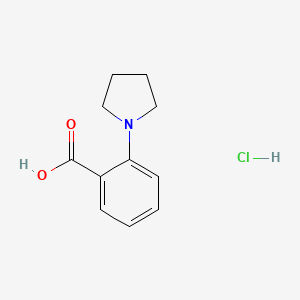

![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)

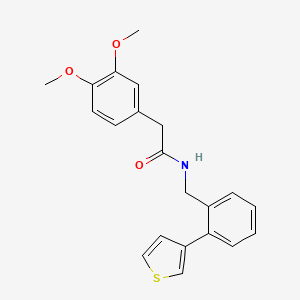

![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

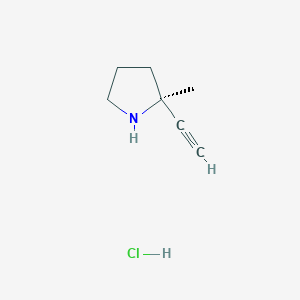

![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2959192.png)

![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)